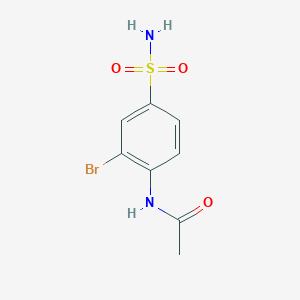

N-(2-bromo-4-sulfamoylphenyl)acetamide

描述

Significance of Sulfonamide and Acetamide (B32628) Motifs in Bioactive Compounds

The sulfonamide group (-SO₂NH₂) is a versatile pharmacophore found in numerous clinically approved drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a valuable component in drug design. Sulfonamides are well-known for their antibacterial properties, famously exemplified by the sulfa drugs which were among the first effective antimicrobials. Beyond this, the sulfonamide motif is integral to drugs with diverse therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and hypoglycemics.

Similarly, the acetamide moiety (-NHCOCH₃) is a common feature in many pharmaceuticals. It can participate in hydrogen bonding and can influence the solubility and metabolic stability of a compound. The acetamide group is present in a wide range of drugs, from simple analgesics to more complex therapeutic agents, highlighting its broad utility in medicinal chemistry. The conjugation of existing drugs to create new molecules containing the acetamide motif is a strategy employed in the development of novel therapeutic candidates.

Overview of Aryl Sulfonamides as Pharmacologically Active Scaffolds

Aryl sulfonamides, which feature a sulfonamide group attached to an aromatic ring, represent a particularly important class of pharmacologically active scaffolds. This structural arrangement provides a rigid framework that can be readily functionalized to optimize binding to biological targets. The aromatic ring can be substituted with various groups to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby fine-tuning its biological activity.

Research has demonstrated that aryl sulfonamides exhibit a wide spectrum of biological activities. They have been identified as potent inhibitors of various enzymes and have shown promise in the treatment of diseases such as cancer, glaucoma, and cardiac arrhythmias. For instance, certain aryl sulfonamides have been developed as selective inhibitors of carbonic anhydrase, while others have been shown to target voltage-gated sodium channels. The versatility of the aryl sulfonamide scaffold continues to make it an attractive starting point for the design and synthesis of novel therapeutic agents.

Positioning of N-(2-bromo-4-sulfamoylphenyl)acetamide in Contemporary Chemical Biology Research

This compound, by virtue of its distinct chemical architecture, is positioned as a valuable tool and potential building block in contemporary chemical biology research. While extensive studies specifically detailing the biological activities of this exact compound are not widely present in publicly available literature, its structural components suggest several potential avenues of investigation.

The presence of a bromine atom, a sulfonamide group, and an acetamide group on a phenyl ring provides multiple points for chemical modification. This makes this compound an attractive intermediate for the synthesis of more complex molecules and chemical libraries. Researchers can leverage these functional groups to create a diverse range of derivatives and screen them for various biological activities.

The combination of the sulfonamide and acetamide motifs within a single molecule suggests the potential for synergistic or unique pharmacological effects. It can be explored as a lead compound in drug discovery programs targeting enzymes or receptors where these functional groups are known to play a key role in binding. For example, it could be investigated for inhibitory activity against proteases, kinases, or other enzymes implicated in disease pathways. The bromo substituent offers a handle for further chemical elaboration through cross-coupling reactions, allowing for the rapid generation of analogs with modified properties.

Structure

3D Structure

属性

IUPAC Name |

N-(2-bromo-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWVRXYADHXOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design, Structure Activity Relationship Sar , and Pharmacophore Elucidation

Rational Design Approaches for Enzymatic Inhibition

The development of potent and selective enzyme inhibitors often relies on rational design strategies that leverage the structural features of the target enzyme's active site. For sulfonamide-based compounds like N-(2-bromo-4-sulfamoylphenyl)acetamide, approaches such as the "tail approach" and "scaffold hopping" are instrumental in optimizing inhibitor efficacy and selectivity.

Tail Approach in Sulfonamide-Based Inhibitor Design

The "tail approach" is a prominent strategy in the design of sulfonamide inhibitors, particularly for metalloenzymes like carbonic anhydrases (CAs). This method involves appending various chemical functionalities, or "tails," to a primary zinc-binding scaffold, which in this case is the sulfamoylphenyl group. The goal is to have these tails extend into and interact with regions of the enzyme's active site beyond the catalytic center. researchgate.net These interactions with amino acid residues in the middle and outer rims of the active site cavity can significantly enhance binding affinity and, crucially, confer isoform selectivity. researchgate.net

In the structure of this compound, the N-phenylacetamide portion can be considered a "tail" attached to the 4-sulfamoylphenyl scaffold. A study developing a series of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives utilized the acetamide (B32628) moiety as a linker to connect various piperazine "tails" to the sulfamoylphenyl core. researchgate.net This strategy aimed to exploit differences in the active site cavities among various CA isoforms to achieve selective inhibition. researchgate.net Similarly, the 2-bromophenyl group in this compound acts as a tail, whose interactions within the enzyme's active site are critical for its biological activity profile.

Scaffold Hopping Strategies

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its key pharmacophoric features. nih.gov This approach is valuable for navigating intellectual property landscapes, improving pharmacokinetic properties, or finding new lead compounds with different structural backbones.

A study on butyrylcholinesterase (BChE) inhibitors successfully employed a scaffold hopping approach to design novel sulfonamide-based compounds. nih.gov Researchers started with two known compounds, including a sulfonamide-containing benzamide, and used them to define pharmacophore fragments. This led to the design and synthesis of a new series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives. nih.gov This example demonstrates how the core structure of a sulfonamide-acetamide can be derived by modifying and combining features from different parent scaffolds to create a new chemical series with the desired biological activity. This strategy could be applied to this compound to generate new scaffolds that maintain the essential binding interactions while offering improved properties.

Positional and Substituent Effects on Biological Activity

Influence of Halogenation (e.g., Bromine) on Activity

The introduction of halogen atoms is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, and to introduce specific electronic effects that can enhance target interactions. The position of the halogen on the aromatic ring is often critical to the compound's activity.

In a study investigating isatin-based sulfonamides as carbonic anhydrase inhibitors, several N-phenylacetamide derivatives with halogen substitutions were synthesized and evaluated. nih.gov This included compounds with bromine at different positions on the phenyl ring, such as N-(4-Bromophenyl) and N-(2-Bromophenyl) acetamide derivatives. When tested for inhibition against the hCA I isoform, the derivative with bromine at the para-position (4-Br) showed greater activity than the derivative with bromine at the ortho-position (2-Br). The observed order of activity for substituted phenylacetamide moieties was 4-CH3 > 4-Br > 4-OCH3 > 4-Cl > 2-Br > 2-Cl > H. nih.gov This indicates that for this particular scaffold and target, a para-substitution is more favorable than an ortho-substitution, and that the electronic and steric effects of the bromine atom at the ortho-position, as seen in this compound, have a distinct impact on biological activity compared to other positional isomers.

Table 1: Inhibition Data of Isatin-N-Phenylacetamide Sulfonamides against hCA I nih.gov Note: Lower KI values indicate higher inhibitory potency.

| Phenylacetamide Substituent | Inhibition Constant (KI) against hCA I (nM) |

| 4-Bromo | 1029 |

| 2-Bromo | 3162 |

| 4-Chloro | 1995 |

| 2-Chloro | 3971 |

| 4-Methyl | 656 |

| 4-Methoxy | 1148 |

| Unsubstituted (H) | >10000 |

Role of Sulfamoyl Group in Target Binding

The unsubstituted sulfamoyl group (-SO2NH2) is a critical pharmacophore in a vast number of enzyme inhibitors. It is a primary zinc-binding group (ZBG) that is essential for the inhibitory activity of many sulfonamides against metalloenzymes. In enzymes like carbonic anhydrases, the sulfamoyl moiety coordinates to the catalytic zinc ion (Zn2+) located at the bottom of the active site. nih.gov This interaction mimics the binding of the natural substrate and blocks the enzyme's catalytic activity.

The binding typically occurs with the nitrogen atom of the deprotonated sulfonamide (-SO2NH-), which forms a strong coordinate bond with the Zn2+ ion. Additionally, the oxygen atoms of the sulfamoyl group often form hydrogen bonds with nearby amino acid residues, such as the conserved threonine residue (Thr199 in hCA II), further anchoring the inhibitor in the active site. nih.gov This foundational interaction is the primary driver of the inhibitory potency for compounds based on the 4-sulfamoylphenyl scaffold, including this compound.

Impact of Acetamide Linker Modifications

The acetamide linker (-NH-CO-CH2-) in N-(sulfamoylphenyl)acetamide derivatives is not merely a spacer but an active contributor to the molecule's binding affinity and selectivity. Its chemical properties and conformational flexibility can significantly influence how the "tail" portion of the inhibitor is oriented within the enzyme's active site.

Studies on a series of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives revealed that the acetamide linker can adopt different orientations within the active sites of different CA isoforms. researchgate.net This conformational plasticity allows the inhibitor to adapt to subtle differences in the shape and amino acid composition of the active site, which can be exploited to achieve isoform-selective inhibition. researchgate.net Modifications to the group attached to the acetamide linker have a profound effect on activity. For instance, conjugating different NSAIDs (like ibuprofen or flurbiprofen) or various substituted piperazines via an acetamide linkage to a sulfamoylphenyl core results in compounds with widely varying inhibitory potencies against enzymes like urease and carbonic anhydrase. researchgate.netacs.org This highlights that while the sulfamoyl group anchors the molecule, modifications at the other end of the acetamide linker are key to modulating the potency and selectivity of the inhibitor. acs.org

Heterocyclic Ring System Contributions to Potency and Selectivity

The incorporation of heterocyclic ring systems is a cornerstone of the "tail approach" in medicinal chemistry, a strategy employed to enhance the potency and isoform selectivity of enzyme inhibitors. In the context of benzenesulfonamide inhibitors, which includes derivatives of this compound, the primary sulfonamide group typically anchors the molecule to the zinc ion within the enzyme's active site. The remainder of the molecule, often termed the "tail," can be modified to extend into regions of the active site that differ between isoforms, thereby conferring selectivity.

The nature of the heterocyclic system and its substituents can significantly influence interactions with amino acid residues lining the active site cavity, leading to variations in inhibitory activity. A notable example involves the synthesis of isatin N-phenylacetamide-based sulfonamides, where the core N-(4-sulfamoylphenyl)acetamide is linked to an isatin (indole-2,3-dione) scaffold. This design creates a complex heterocyclic tail.

In a specific study, the compound N-(2-bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl) acetamide was synthesized and evaluated for its inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The presence of the 2-bromophenyl group on the acetamide portion of the tail provides a distinct electronic and steric profile compared to other substitutions.

The inhibitory potency of this compound, along with analogs featuring different substitutions on the phenylacetamide ring, was quantified by determining their inhibition constants (Kᵢ). The results demonstrate how modifications to the tail, including the introduction of the 2-bromo-phenyl moiety attached to the larger isatin-hydrazono-indolinyl heterocyclic system, directly impact the potency and selectivity profile against different hCA isoforms. nih.gov

Below is a data table summarizing the inhibition constants (Kᵢ) for the 2-bromo derivative and other selected analogs from the study, illustrating the contribution of the substituted phenylacetamide tail to inhibitory activity.

| Compound ID | Phenylacetamide Substitution | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| 3c | 4-Bromo | 69.8 | 8.9 | 30.1 | 8.3 |

| 3d | 4-Methyl | 89.2 | 9.7 | 25.6 | 9.1 |

| 3e | 4-Methoxy | 115.4 | 12.3 | 28.4 | 10.5 |

| 3f | 2-Chloro | 75.8 | 9.1 | 29.8 | 8.7 |

| 3g | 2-Bromo | 80.1 | 9.5 | 31.2 | 8.9 |

Data sourced from a study on isatin N-phenylacetamide based sulfonamides. nih.gov

These findings underscore the principle that attaching heterocyclic systems to the core acetamide scaffold allows for fine-tuning of the inhibitor's properties. The interactions of these extended tails within the active site cleft are critical determinants of both the strength of inhibition and the preference for one enzyme isoform over another.

Development of Isoform-Specific Inhibitors through SAR Insights

The development of isoform-specific inhibitors is a primary objective in drug design, aiming to maximize therapeutic efficacy while minimizing off-target effects and associated side effects. nih.gov For carbonic anhydrase inhibitors, the goal is often to selectively target disease-related isoforms, such as the tumor-associated hCA IX and hCA XII, over the ubiquitously expressed cytosolic isoforms hCA I and hCA II. nih.gov Structure-activity relationship (SAR) insights are fundamental to achieving this goal.

The rationale for isoform-specific design lies in the subtle structural differences between the active sites of the various CAs. nih.gov While the core catalytic zinc-binding site is highly conserved, the surrounding regions, particularly the entrance to the active site cavity, feature different amino acid residues. These differences create unique pockets and surfaces that can be exploited by carefully designing inhibitor "tails" that interact favorably with the target isoform but not with others.

The SAR data from compounds like this compound derivatives provide crucial information for this process. By comparing the inhibition data of a series of analogs, researchers can deduce which structural features promote selectivity. For instance, the data presented for the isatin N-phenylacetamide sulfonamides reveal a distinct pattern of inhibition. While all the listed compounds are potent inhibitors of hCA II, IX, and XII, they are considerably weaker inhibitors of hCA I. nih.gov

Specifically, the N-(2-bromophenyl) derivative (3g ) shows potent, single-digit nanomolar inhibition against hCA II (Kᵢ = 9.5 nM) and hCA XII (Kᵢ = 8.9 nM), and slightly less potent inhibition against the cancer-related isoform hCA IX (Kᵢ = 31.2 nM). nih.gov In contrast, its inhibition of the off-target cytosolic isoform hCA I is significantly weaker (Kᵢ = 80.1 nM). nih.gov This profile indicates a degree of selectivity for hCA II, IX, and XII over hCA I.

The SAR insights gained from this series are:

General Potency: The isatin-based heterocyclic tail coupled with a phenylacetamide linker leads to potent inhibition of isoforms II, IX, and XII.

Selectivity against hCA I: This structural motif consistently results in weaker binding to the hCA I isoform.

By systematically modifying the heterocyclic tail and analyzing the resulting changes in inhibitory activity and selectivity, medicinal chemists can build a comprehensive SAR model. This model then guides the rational design of new compounds with enhanced isoform specificity, moving closer to the development of targeted therapeutics with improved safety profiles.

Computational Chemistry, Molecular Modeling, and Cheminformatics Approaches

Molecular Docking Investigations of Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives structurally related to N-(2-bromo-4-sulfamoylphenyl)acetamide, docking studies have been crucial in elucidating their mechanism of action as enzyme inhibitors, particularly against carbonic anhydrases (CAs) and urease. nih.govnih.gov

Docking simulations for acetamide-sulfonamide scaffolds reveal a consistent binding pattern within the active sites of metalloenzymes. The sulfonamide group is critical for coordinating with the catalytic zinc ion (Zn²⁺) present in the active site of enzymes like carbonic anhydrase. nih.gov This interaction typically involves the deprotonated sulfonamide nitrogen.

Beyond this key interaction, the rest of the molecule establishes a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, which anchors the inhibitor and contributes to its binding affinity and selectivity. For instance, in studies of similar compounds targeting urease, hydrogen bonds were predicted with residues such as Ala440, His593, and Arg609, while hydrophobic interactions were observed with Leu595 and Phe605. nih.govmdpi.com Pi-sulfur bonds with residues like Met637 have also been noted. nih.gov The bromo-substituted phenyl ring and the acetamide (B32628) linker of this compound are expected to engage in similar van der Waals and hydrophobic interactions, occupying specific pockets within the enzyme's active site.

| Interaction Type | Molecular Group | Interacting Amino Acid Residues (Examples) | Target Enzyme (Example) |

|---|---|---|---|

| Ionic/Coordinate Bond | Sulfonamide (-SO₂NH₂) | Zn²⁺ ion | Carbonic Anhydrase nih.gov |

| Hydrogen Bonding | Amide (-NHCO-), Sulfonamide (-SO₂NH₂) | Ala440, His519, Arg609, His593 | Urease nih.gov |

| Hydrophobic Interactions | Phenyl Ring | Leu595, Phe605 | Urease nih.govmdpi.com |

| Pi-Sulfur Bonds | Phenyl Ring | Met637, His492 | Urease nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities. This approach is used to build mathematical models that can predict the activity of newly designed molecules.

For series of acetamidosulfonamide and N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, QSAR models have been successfully developed to predict activities such as antioxidant potential and inhibition of matrix metalloproteinases (MMPs). researchgate.netnih.gov These models are often built using techniques like multiple linear regression (MLR) or more complex nonlinear methods like Bayesian-regularized neural networks (BRANN). researchgate.netnih.gov The quality and predictive power of these models are rigorously validated using statistical metrics such as the cross-validated correlation coefficient (Q²), which should be high (e.g., >0.7), and the root mean square error (RMSE), which should be low. nih.govnih.gov Such models provide valuable insights for rationally designing novel sulfonamide derivatives with enhanced biological profiles. researchgate.net

QSAR studies identify key molecular descriptors—numerical values representing different properties of a molecule—that influence biological activity. For related sulfonamide derivatives, 2D autocorrelation descriptors, which relate to the molecular topology and electronic properties, have been found to be significant. nih.gov These descriptors can encode information about atomic properties like mass, polarizability, and van der Waals volume, distributed over the molecular structure. The analysis of these descriptors reveals that specific structural features, such as the presence of an ethylene group connected to a pyridine ring in one study, can significantly enhance antioxidant activities. nih.gov The models help to understand how modifications to the phenyl ring or the acetamide side chain of a molecule like this compound could modulate its interaction with a biological target. nih.gov

| Activity Modeled | Statistical Method | Model Quality (Q²LOO-CV) nih.gov | Model Quality (RMSELOO-CV) nih.gov |

|---|---|---|---|

| Radical Scavenging Activity (RSA) | Multiple Linear Regression (MLR) | 0.9708 | 0.5105 |

| Superoxide Dismutase (SOD) Activity | Multiple Linear Regression (MLR) | 0.8753 | 1.3571 |

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to study the physical movement of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. nih.gov These simulations provide a dynamic view of the binding, allowing researchers to observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and to evaluate conformational changes in both the ligand and the protein. nih.gov For acetamide-sulfonamide conjugates, MD simulations help confirm that the inhibitor remains stably bound within the active site, validating the binding mode predicted by docking. mdpi.com

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to determine various electronic and structural properties, providing deep insights into molecular reactivity. nih.govcyberleninka.ru

For acetamide derivatives, DFT studies are used to calculate key quantum chemical parameters. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. electrochemsci.org These studies help to understand how substitutions, such as the bromine atom and sulfamoyl group on the phenyl ring of this compound, influence the molecule's electronic properties and its potential interaction with biological targets. nih.govresearchgate.net

| Parameter | Description | Example Value | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - | Electron-accepting ability |

| Energy Gap (Egap) | ELUMO - EHOMO | 5.406 eV nih.gov | Indicates chemical reactivity and stability nih.gov |

| Hardness (η) | (ELUMO - EHOMO) / 2 | - | Measures resistance to change in electron distribution |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. This analysis helps in understanding the charge transfer that can occur within the molecule. malayajournal.orgnih.gov

While specific experimental or calculated values for this compound are not detailed in the provided search results, a typical FMO analysis would yield the data shown in the illustrative table below.

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Example Value | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | Example Value | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. nih.gov The resulting MEP map uses a color spectrum to indicate regions of varying electrostatic potential, thereby predicting how a molecule will interact with other chemical species. researchgate.net

The color-coding on an MEP surface provides a guide to the molecule's reactive sites:

Red and Yellow: These colors signify regions of high electron density and negative electrostatic potential. They are characteristic of sites susceptible to electrophilic attack and are typically found around electronegative atoms (e.g., oxygen, nitrogen). nih.gov

Blue: This color indicates regions of low electron density and positive electrostatic potential, often located around hydrogen atoms bonded to electronegative atoms. These areas are prone to nucleophilic attack. nih.gov

Green: Represents areas with a neutral or near-zero electrostatic potential.

For this compound, one would anticipate seeing negative potential (red/yellow) around the oxygen atoms of the sulfamoyl and acetamide groups and the nitrogen atoms. Positive potential (blue) would likely be concentrated on the hydrogen atoms of the amine and amide groups. This map is invaluable for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These descriptors provide a more detailed picture than the energy gap alone.

Key reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A quantitative measure of the energy lowering when a molecule accepts the maximum possible electron charge from its surroundings. nih.gov It is calculated as ω = μ² / 2η.

These quantum chemical parameters are crucial for predicting how the molecule will behave in different chemical environments.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

Cheminformatics and Database Exploration for Related Bioactive Molecules

Cheminformatics combines chemistry, computer science, and information science to analyze vast datasets of chemical compounds. By exploring chemical databases such as PubChem, ChEMBL, and SciFinder, researchers can identify molecules that are structurally similar to this compound and investigate their known biological activities. nih.govresearchgate.net

The structure of this compound possesses several key features for such a search:

An acetamide core.

A sulfamoyl (-SO₂NH₂) group.

A bromo-substituted phenyl ring .

A database search using these structural fragments as queries could reveal analogues with documented pharmacological properties. For instance, various N-phenylacetamide derivatives are known to possess a wide range of biological activities, including antibacterial and anticonvulsant properties. irejournals.com Similarly, molecules containing a sulfonamide group are a cornerstone of many therapeutic agents. The exploration might also uncover related compounds like N-(2-Bromo-4-nitrophenyl)acetamide, which has been used in the synthesis of anticancer drug analogs. frontierspecialtychemicals.com This in-silico approach allows for the rapid generation of hypotheses about the potential bioactivity of this compound and guides future experimental research.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2-Bromo-4-nitrophenyl)acetamide |

Conclusion and Future Research Directions in N 2 Bromo 4 Sulfamoylphenyl Acetamide Chemistry

Summary of Key Research Findings and Mechanistic Insights

While direct research on N-(2-bromo-4-sulfamoylphenyl)acetamide is limited, extensive studies on related sulfonamide and acetamide (B32628) derivatives provide a strong basis for predicting its potential therapeutic applications and mechanisms of action.

The sulfonamide moiety is a well-established pharmacophore, crucial for the activity of a wide range of drugs, including antibacterial, diuretic, and anticancer agents. A primary mechanism of action for many sulfonamide-based drugs is the inhibition of specific enzymes. For instance, derivatives of N-phenylacetamide bearing a sulfonamide group have been synthesized and identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, certain indole-2,3-dione derivatives with a 4-sulfamoylphenyl group demonstrated significant inhibitory activity against hCA I, II, IX, and XII. nih.gov These isoforms, particularly the tumor-associated hCA IX and XII, are pivotal in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis. nih.gov

The acetamide portion of the molecule serves as a versatile linker and can also contribute to biological activity. Acetamide derivatives are found in numerous clinically prescribed drugs and are known to possess anti-inflammatory, antiviral, and anticonvulsant properties. nih.gov The combination of these two pharmacophores within a single molecule, as seen in this compound, suggests a high probability of synergistic or additive effects, particularly in the context of enzyme inhibition.

Research on analogous structures has revealed promising biological activities, as highlighted in the table below.

| Compound/Derivative Class | Biological Target/Activity | Key Findings |

| Isatin N-phenylacetamide sulphonamides | Carbonic Anhydrase (hCA) Inhibition | Derivative 2h showed potent inhibition of hCA I and hCA II (KI = 45.10, 5.87 nM) and significant activity against tumor-associated hCA XII. nih.gov |

| Ibuprofen-Sulfathiazole Conjugate | Urease Inhibition | Demonstrated competitive inhibition with an IC50 value of 9.95 ± 0.14 µM, suggesting potential for treating H. pylori infections. nih.gov |

| N-alkyl-quinazolinone-sulfamoylphenyl derivatives | Multikinase Inhibition (VEGFR-2, EGFR) | Compounds showed potent dual inhibitory activity, with IC50 values in the nanomolar range against both VEGFR-2 and EGFR. nih.gov |

| 2-(...)-N-(2-bromophenyl) acetamide (FA2) | Antidiabetic (α-glucosidase, α-amylase inhibition) | The compound exhibited significant inhibitory action against key diabetes-related enzymes and showed a positive effect on serum insulin levels in animal models. nih.gov |

These findings collectively suggest that the this compound scaffold is a promising starting point for developing inhibitors of various clinically relevant enzymes. The bromo-substitution on the phenyl ring can be further exploited to modulate pharmacokinetic properties or to serve as a handle for further chemical modification.

Opportunities for Novel Drug Design and Development

The this compound structure is ripe for chemical modification to generate novel scaffolds with enhanced potency and selectivity. The development of drug conjugates and hybrid molecules is a promising strategy. nih.gov By reacting the core molecule with various bioactive moieties, its chemical diversity can be expanded significantly.

Future research could focus on:

Heterocyclic Conjugation: Synthesizing derivatives where the acetamide group is linked to various heterocyclic systems, such as benzothiazole, pyrazole (B372694), or pyridine. uea.ac.uk This approach has been successfully used to create potent antibacterial and antioxidant agents from related chloroacetamide precursors. uea.ac.uk

Bioisosteric Replacement: Replacing the bromo-substituent with other halogens (Cl, F) or functional groups (e.g., CF3, CN) to fine-tune the electronic and steric properties of the molecule, potentially improving target binding and metabolic stability.

Scaffold Hopping: Utilizing the core structure as a template to design entirely new molecular frameworks that retain the key pharmacophoric features responsible for biological activity. This can lead to the discovery of compounds with novel intellectual property. The 2,5-dimethylphenyl scaffold, for example, has been identified as a valuable feature in developing new antimicrobial agents. mdpi.com

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govnih.govresearchgate.net The design of multi-target-directed ligands (MTDLs) is a modern and promising approach to address such diseases. nih.govresearchgate.net The this compound scaffold is an excellent candidate for MTDL development due to the inherent ability of its constituent moieties to interact with diverse biological targets.

Strategies for developing MTDLs from this scaffold include:

Kinase-Carbonic Anhydrase Inhibition: Cancer progression often involves both kinase signaling pathways and pH regulation by carbonic anhydrases. A hybrid molecule that can inhibit both a key kinase (like EGFR or VEGFR) and a tumor-associated carbonic anhydrase (hCA IX/XII) could offer a synergistic anticancer effect. nih.gov Research on quinazolinone derivatives bearing a sulfamoylphenyl group has already demonstrated the feasibility of this approach, yielding compounds with dual inhibitory activity. nih.gov

Cholinesterase and BACE1 Inhibition for Alzheimer's Disease: In the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. nih.gov The acetamide linker could be modified to incorporate structural motifs known to interact with the active sites of these enzymes.

The MTDL approach offers potential advantages over combination therapies, including improved efficacy, a better safety profile, and simpler pharmacokinetics. researchgate.net

Advancements in Synthetic Methodologies and Scalability

The development of efficient, scalable, and cost-effective synthetic routes is crucial for the translation of a promising compound from the laboratory to clinical application. The synthesis of this compound and its derivatives typically follows established chemical principles.

The core reaction involves the acylation of a substituted aniline (B41778). For instance, the synthesis of related N-phenylacetamide derivatives is often achieved by reacting the corresponding aniline with an acyl halide, such as chloroacetyl chloride or bromoacetyl bromide, often in the presence of a base or in a solvent like glacial acetic acid. nih.govirejournals.comresearchgate.net

Future advancements in this area could involve:

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times, improve yields, and reduce the use of hazardous solvents, contributing to a greener chemical process.

Flow Chemistry: Developing continuous flow processes for the key synthetic steps. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

Catalytic Methods: Exploring novel catalytic systems for the C-N bond formation, potentially avoiding the use of stoichiometric reagents and simplifying purification procedures.

A generalized synthetic scheme for related compounds is presented below, illustrating the straightforward nature of the core reaction.

graph TD A[Substituted Aniline] -->|Bromoacetyl Halide, Base| B(N-Aryl-2-bromoacetamide Intermediate); B -->|Nucleophile (e.g., Amine, Thiol)| C(Diverse Functionalized Derivatives);

This foundational reaction allows for the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Integration of Advanced Computational Techniques for Rational Discovery

Computational chemistry plays an indispensable role in modern drug discovery, enabling the rational design and optimization of lead compounds. For the this compound family, these techniques can accelerate the discovery process significantly.

Key computational approaches include:

Molecular Docking: This technique can predict the binding mode and affinity of designed ligands within the active site of a biological target. mdpi.com For example, docking studies have been used to understand how isatin-based sulfonamides bind to different carbonic anhydrase isoforms, providing insights for designing more selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, revealing key interactions and conformational changes that are crucial for binding and activity. This helps in understanding the time-dependent interactions between a compound and its target. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This early-stage screening helps to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles, reducing late-stage attrition in the drug development pipeline. nih.gov

By integrating these computational methods, researchers can move from a trial-and-error approach to a more focused and rational design strategy, saving time and resources in the quest for new therapeutics based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromo-4-sulfamoylphenyl)acetamide, and how can reaction conditions be systematically varied to improve yield and purity?

- Methodology : Begin with a stepwise synthesis involving bromination of 4-sulfamoylacetophenone derivatives, followed by nucleophilic substitution. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., Pd(OAc)₂ for coupling reactions). Monitor purity via HPLC and optimize recrystallization using mixed solvents (e.g., ethanol/water) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

- Methodology : Use ¹H/¹³C NMR to confirm the acetamide group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and bromine substitution (splitting patterns in aromatic regions). IR spectroscopy identifies sulfonamide (S=O stretch ~1350 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ~305.96) .

Q. How can researchers design preliminary biological assays to evaluate the compound’s interaction with enzymatic targets like carbonic anhydrase?

- Methodology : Perform in vitro enzyme inhibition assays using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate). Include positive controls (e.g., acetazolamide) and vary compound concentrations (1–100 µM) to calculate IC₅₀. Validate binding via surface plasmon resonance (SPR) with immobilized enzyme .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational binding predictions and experimental activity data for this compound?

- Methodology : Cross-validate docking results (AutoDock Vina, Schrödinger) with alanine-scanning mutagenesis of target proteins. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100 ns. Compare with experimental IC₅₀ shifts from mutated enzyme assays .

Q. How can reaction mechanism elucidation using isotopic labeling (e.g., ²H or ¹⁸O) clarify unexpected byproduct formation during synthesis?

- Methodology : Introduce deuterated reagents (e.g., DMF-d₇) to track proton transfer steps via LC-MS. For sulfamoyl group stability, use H₂¹⁸O hydrolysis followed by FTIR to detect ¹⁸O incorporation in byproducts. Compare kinetic isotope effects (KIE) to distinguish between SN1/SN2 pathways .

Q. What advanced crystallographic strategies using SHELX software are recommended for solving crystal structures of this compound when faced with challenges like disorder or twinning?

- Methodology : For disordered bromine/sulfamoyl groups, apply PART and EADP commands in SHELXL to refine partial occupancy. For twinning, use TWIN/BASF commands with HKLF5 data. Validate with R₁/Rfactor convergence (<5% discrepancy) and residual density maps .

Q. How can structure-activity relationship (SAR) studies differentiate the contributions of bromine vs. sulfamoyl substituents to biological activity?

- Methodology : Synthesize analogs (e.g., bromine→chlorine, sulfamoyl→methyl) and compare activity in dose-response assays. Use QSAR models (CoMFA/CoMSIA) to quantify steric/electronic contributions. Pair with X-ray crystallography to map binding site interactions .

Data Analysis & Optimization

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity discrepancies across cell lines?

- Methodology : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Use principal component analysis (PCA) to correlate cytotoxicity with cell membrane permeability (logP) or transporter expression (e.g., P-gp). Validate with siRNA knockdown of resistance markers .

Q. How can researchers optimize purification protocols to address co-elution issues in HPLC chromatograms?

- Methodology : Screen columns (C18 vs. phenyl-hexyl) and mobile phases (e.g., 0.1% TFA in acetonitrile/water). Use gradient elution (5–95% organic phase over 30 min) and monitor at 254 nm. Confirm purity (>95%) via LC-MS and ¹H NMR integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。